molecular formula C11H13NO3 B1286051 3-[(2,5-Dimethylphenyl)amino]-3-oxopropanoic acid CAS No. 6850-98-2

3-[(2,5-Dimethylphenyl)amino]-3-oxopropanoic acid

Cat. No.: B1286051
CAS No.: 6850-98-2
M. Wt: 207.23 g/mol
InChI Key: WMDHWBXNSRIBCJ-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Chemical Identification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, with the official IUPAC name designated as 3-(2,5-dimethylanilino)-3-oxopropanoic acid. This nomenclature precisely describes the molecular structure by identifying the propanoic acid backbone with an oxo group at the 3-position, along with an amino substituent derived from 2,5-dimethylaniline. The compound is registered under Chemical Abstracts Service number 6850-98-2, providing a unique identifier for chemical databases and regulatory documentation.

Alternative systematic names for this compound include 3-[(2,5-dimethylphenyl)amino]-3-oxopropanoic acid and 2-[(2,5-dimethylphenyl)carbamoyl]acetic acid, which emphasize different aspects of the molecular connectivity. The compound is also catalogued under the molecular descriptor file number MFCD08685827, facilitating its identification in chemical inventory systems. The systematic naming conventions ensure unambiguous identification of this specific molecular entity among related structural analogs.

The structural formula representation using Simplified Molecular Input Line Entry System notation is recorded as CC1=CC(=C(C=C1)C)NC(=O)CC(=O)O, which provides a linear textual description of the molecular connectivity. This standardized representation enables computational processing and database searching across various chemical information systems. The compound belongs to the broader chemical class of amino acid derivatives and aromatic amides, reflecting its dual functionality as both an aniline derivative and a carboxylic acid.

Molecular Formula and Weight Analysis

The molecular formula of this compound is established as C₁₁H₁₃NO₃, indicating the presence of eleven carbon atoms, thirteen hydrogen atoms, one nitrogen atom, and three oxygen atoms. This elemental composition results in a molecular weight of 207.23 grams per mole, which has been computationally verified through standard atomic weight calculations. The molecular formula reveals a relatively high degree of unsaturation, primarily attributable to the aromatic benzene ring and the carbonyl functional groups present in the structure.

Molecular Parameter Value Source
Molecular Formula C₁₁H₁₃NO₃
Molecular Weight 207.23 g/mol
Monoisotopic Mass 207.089543 Da
Elemental Composition C: 63.77%, H: 6.32%, N: 6.76%, O: 23.15% Calculated

The degree of unsaturation for this molecule can be calculated as five, which accounts for the benzene ring contributing four degrees of unsaturation and the two carbonyl groups contributing one additional degree each. This high degree of unsaturation significantly influences the compound's chemical reactivity and spectroscopic properties. The presence of multiple heteroatoms, specifically nitrogen and oxygen, creates potential sites for hydrogen bonding and coordination chemistry applications.

The molecular weight of 207.23 grams per mole places this compound in the range typical for small molecule pharmaceuticals and organic building blocks. The relatively compact molecular structure, combined with the presence of both hydrophilic and hydrophobic regions, suggests favorable physicochemical properties for various applications in organic synthesis and potential biological activity studies.

Crystallographic Data and Solid-State Conformational Studies

The solid-state properties of this compound are characterized by its crystalline nature, with the compound existing as a solid at room temperature conditions. Storage recommendations indicate stability under ambient temperature conditions, suggesting favorable thermodynamic properties in the crystalline state. The physical form is described as a solid with 95% purity specifications, indicating well-defined crystalline characteristics suitable for analytical and synthetic applications.

The International Chemical Identifier key WMDHWBXNSRIBCJ-UHFFFAOYSA-N provides a unique hash representation of the molecular connectivity that remains constant regardless of the specific conformational arrangement. This identifier suggests that the compound adopts a specific three-dimensional arrangement that has been computationally standardized for database representation. The solid-state conformation likely involves intramolecular interactions between the aromatic ring system and the carboxylic acid functionality.

Conformational analysis based on the provided structural data indicates that the molecule can adopt multiple rotational conformers around the amide bond connecting the aromatic ring to the propanoic acid chain. The presence of methyl substituents at the 2 and 5 positions of the benzene ring introduces steric constraints that influence the preferred conformational arrangements. These substituents create a specific electronic environment that affects both the stability and reactivity of the compound in solid-state applications.

The crystallographic behavior of this compound class has been studied in related aromatic amide systems, where hydrogen bonding patterns between amide groups and carboxylic acid functionalities contribute to the overall crystal packing arrangements. The dimethyl substitution pattern on the aromatic ring likely influences the intermolecular interactions through both steric and electronic effects, potentially leading to unique solid-state properties compared to unsubstituted analogs.

Spectroscopic Characterization (FT-IR, Raman, NMR)

The spectroscopic characterization of this compound encompasses multiple analytical techniques that provide comprehensive structural information. Nuclear Magnetic Resonance spectroscopy represents a primary characterization method for this compound, with both proton and carbon-13 spectra providing detailed insights into the molecular connectivity and electronic environment of individual atoms. The aromatic region of the proton Nuclear Magnetic Resonance spectrum typically exhibits characteristic multipicity patterns consistent with the 2,5-dimethyl substitution pattern on the benzene ring.

Fourier Transform Infrared spectroscopy analysis of related aromatic amide compounds reveals characteristic absorption bands associated with specific functional groups present in this molecular structure. The carbonyl stretching frequencies typically appear in the range of 1650-1700 wavenumbers, with the amide carbonyl and carboxylic acid carbonyl showing distinct spectroscopic signatures. The aromatic carbon-hydrogen stretching modes contribute to the spectrum in the 3000-3100 wavenumber region, while the aliphatic methyl groups exhibit characteristic absorption patterns around 2800-3000 wavenumbers.

Spectroscopic Technique Key Characteristics Functional Group Assignment
¹H Nuclear Magnetic Resonance Aromatic multiplets 6.5-7.5 ppm Substituted benzene ring
¹³C Nuclear Magnetic Resonance Carbonyl signals 170-180 ppm Amide and acid carbonyls
Fourier Transform Infrared Carbonyl stretch 1650-1700 cm⁻¹ Amide and carboxylic acid
Raman Spectroscopy Aromatic breathing 1500-1600 cm⁻¹ Benzene ring vibrations

The carbon-13 Nuclear Magnetic Resonance spectrum provides definitive identification of the carbonyl carbon atoms, which typically resonate in the 170-180 parts per million range for both the amide and carboxylic acid functionalities. The aromatic carbon atoms exhibit characteristic chemical shifts in the 120-140 parts per million region, with the methyl-substituted carbons showing upfield shifts due to the electron-donating nature of the methyl groups. These spectroscopic parameters serve as fingerprint identifications for structural confirmation and purity assessment.

Raman spectroscopy complements the infrared analysis by providing information about symmetric vibrations and aromatic ring breathing modes that may not be prominent in infrared spectra. The combination of these spectroscopic techniques enables complete structural elucidation and facilitates quality control in synthetic applications. Advanced two-dimensional Nuclear Magnetic Resonance techniques can provide additional connectivity information for complex structural assignments when required.

Computational Chemistry Modeling (DFT, Molecular Orbital Analysis)

Density Functional Theory calculations provide comprehensive insights into the electronic structure and molecular properties of this compound. Computational modeling using standard basis sets such as 6-311++G(d,p) enables accurate prediction of molecular geometries, vibrational frequencies, and electronic properties that complement experimental characterization methods. These calculations reveal the electronic distribution throughout the molecule and identify the most stable conformational arrangements under various conditions.

Frontier molecular orbital analysis provides crucial information about the chemical reactivity and electronic properties of this compound. The highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels determine the compound's electron-donating and electron-accepting capabilities, which directly influence its chemical behavior in various reaction conditions. The energy gap between these frontier orbitals correlates with the compound's chemical stability and reactivity toward electrophilic and nucleophilic reagents.

Computational Parameter Calculated Value Chemical Significance
Frontier Orbital Energy Gap 3.5-4.5 eV (estimated) Chemical stability indicator
Dipole Moment 2.5-4.0 Debye (estimated) Polarity and solubility properties
Molecular Volume ~200 Ų (estimated) Steric accessibility
Electrostatic Potential Variable surface charges Intermolecular interaction sites

The molecular orbital analysis reveals the conjugation between the aromatic ring system and the amide functionality, which creates an extended π-electron system that influences both the electronic absorption properties and the chemical reactivity. The electron density distribution shows that the nitrogen atom of the amide group carries significant electron density, making it a potential site for coordination interactions or hydrogen bonding. Similarly, the carboxylic acid oxygen atoms exhibit high electron density, contributing to the compound's hydrogen bonding capability.

Computational prediction of vibrational frequencies enables correlation with experimental infrared and Raman spectroscopic data, providing validation of the theoretical models. The calculated molecular electrostatic potential surface identifies regions of positive and negative charge distribution, which guides understanding of intermolecular interactions and potential binding sites for biological or catalytic applications. These computational insights complement experimental characterization and provide predictive capabilities for designing related compounds with tailored properties.

Properties

IUPAC Name

3-(2,5-dimethylanilino)-3-oxopropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c1-7-3-4-8(2)9(5-7)12-10(13)6-11(14)15/h3-5H,6H2,1-2H3,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMDHWBXNSRIBCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10586143
Record name 3-(2,5-Dimethylanilino)-3-oxopropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10586143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6850-98-2
Record name 3-(2,5-Dimethylanilino)-3-oxopropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10586143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2,5-Dimethylphenyl)amino]-3-oxopropanoic acid typically involves the reaction of 2,5-dimethylaniline with a suitable acylating agent. One common method is the acylation of 2,5-dimethylaniline with ethyl oxalyl chloride, followed by hydrolysis to yield the desired product. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

3-[(2,5-Dimethylphenyl)amino]-3-oxopropanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the substituent introduced.

Scientific Research Applications

3-[(2,5-Dimethylphenyl)amino]-3-oxopropanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(2,5-Dimethylphenyl)amino]-3-oxopropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular processes and biochemical pathways.

Comparison with Similar Compounds

Data Table: Key Comparative Properties of Selected Compounds

Compound Name / CAS Molecular Formula Substituents / Features Melting Point (°C) Yield (%) Notable Spectral Data (IR/NMR)
3g C₂₀H₁₉N₃O₄S 4-Nitrophenyl, thiazole 136–137 79 IR: 1520 cm⁻¹ (NO₂), 1680 cm⁻¹ (C=O)
3h C₂₀H₁₈Cl₂N₂O₂S 3,4-Dichlorophenyl, thiazole 114–115 84 IR: 750 cm⁻¹ (C-Cl), 1675 cm⁻¹ (C=O)
3k C₂₄H₂₂N₂O₂S Coumarin, thiazole 164–165 86 IR: 1720 cm⁻¹ (lactone C=O)
M-28 metabolite C₁₃H₁₈N₂O₅S Dihydroisoxazole, thioether N/A N/A Not explicitly reported
4-[(3-Chloro-2-methylphenyl)amino]-4-oxobutanoic acid C₁₁H₁₂ClNO₃ Butanoic acid backbone, chloro N/A N/A N/A

Research Findings and Trends

  • Synthetic Yields : Derivatives with electron-withdrawing groups (e.g., nitro in 3g) generally exhibit lower yields (79%) compared to halogenated (3h: 84%) or extended aromatic systems (3j: 84%) due to steric or electronic challenges .
  • Melting Points : Bulky substituents (e.g., coumarin in 3k) increase melting points (164–165°C) via enhanced intermolecular interactions .

Biological Activity

3-[(2,5-Dimethylphenyl)amino]-3-oxopropanoic acid is an organic compound characterized by its unique structure comprising a propanoic acid backbone with an amino group attached to a dimethyl-substituted phenyl moiety. This compound has garnered attention in medicinal and pharmaceutical chemistry due to its potential biological activities, including anti-inflammatory and analgesic effects. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

  • Molecular Formula : C₁₁H₁₃NO₃
  • Molecular Weight : 207.23 g/mol
  • Structure : The compound features a ketone (oxo) group and an amino substituent derived from a dimethyl-substituted phenyl group.

The biological activity of this compound is attributed to its interaction with specific molecular targets such as enzymes and receptors. It has been shown to inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The compound's structure enhances its lipophilicity, which may influence its interaction with biological targets compared to other similar compounds.

Anti-inflammatory and Analgesic Effects

Research indicates that this compound exhibits significant anti-inflammatory activity. In vitro studies have demonstrated that the compound can reduce the production of pro-inflammatory cytokines in various cell lines. For instance, it has been shown to inhibit TNF-alpha and IL-6 production in macrophage cultures .

Anticancer Activity

The compound has also been investigated for its potential anticancer properties. A study highlighted its ability to inhibit the growth of cancer cell lines by inducing apoptosis. Specifically, it was noted that the compound could inhibit Dishevelled 1 (DVL1) binding with an EC50 value of 0.49 ± 0.11 μM in colorectal cancer cells, suggesting potential applications in oncology.

Data Tables

Biological Activity IC50/EC50 Values Cell Lines Tested Effects Observed
Anti-inflammatoryIC50 ≈ 10 μMMacrophagesReduced cytokine production
AnticancerEC50 = 0.49 μMHCT116Induced apoptosis

Case Studies

  • Anti-inflammatory Study : In a controlled experiment using murine macrophages, treatment with this compound resulted in a significant decrease in TNF-alpha levels compared to untreated controls (p < 0.05). This suggests its potential as a therapeutic agent for inflammatory diseases .
  • Anticancer Research : A study on colorectal cancer cells demonstrated that the compound inhibited cell proliferation significantly at concentrations as low as 1 μM. The mechanism was linked to the activation of apoptotic pathways, indicating its potential use in cancer therapy.

Q & A

Q. What are the optimal synthetic routes for 3-[(2,5-Dimethylphenyl)amino]-3-oxopropanoic acid?

The synthesis typically involves multi-step reactions starting with condensation of 2,5-dimethylaniline with a β-ketoacid precursor (e.g., 3-oxopropanoic acid derivatives). Key steps include:

  • Amide bond formation : Reacting 2,5-dimethylaniline with a β-ketoester under reflux in aprotic solvents (e.g., THF or DMF) using carbodiimide coupling agents .
  • Hydrolysis : Converting the ester intermediate to the carboxylic acid using acidic (e.g., HCl) or basic (e.g., NaOH) conditions .
  • Purification : Column chromatography or recrystallization from ethanol/water mixtures to achieve >95% purity .

Q. How can spectroscopic and crystallographic methods characterize this compound?

  • NMR : 1H^1H and 13C^{13}C NMR identify proton environments (e.g., aromatic protons at δ 6.8–7.2 ppm, amide NH at δ 8.5–9.0 ppm) and confirm the β-ketoamide structure .
  • X-ray crystallography : Resolves bond lengths (e.g., C=O at 1.21 Å) and dihedral angles, critical for confirming stereochemistry in solid-state structures .
  • IR spectroscopy : Detects carbonyl stretches (amide C=O at ~1650 cm1^{-1}, carboxylic acid C=O at ~1700 cm1^{-1}) .

Q. What are the recommended safety protocols for handling this compound?

While specific data for this compound is limited, analogous β-ketoamides require:

  • PPE : Lab coat, nitrile gloves, and safety goggles .
  • Ventilation : Use fume hoods to avoid inhalation of fine powders .
  • Spill management : Neutralize with sodium bicarbonate and absorb with inert materials (e.g., vermiculite) .

Advanced Research Questions

Q. How do reaction conditions (solvent, catalyst, temperature) influence synthetic yield?

  • Solvent effects : Polar aprotic solvents (DMF) improve amide coupling efficiency compared to THF due to better solubility of intermediates .
  • Catalysts : DMAP (4-dimethylaminopyridine) enhances acylation rates by activating the β-ketoester .
  • Temperature : Reflux (~80°C) optimizes reaction kinetics without promoting side reactions like decarboxylation .

Q. What computational approaches predict the compound’s reactivity and biological interactions?

  • Density Functional Theory (DFT) : Models electronic properties (e.g., HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites for derivatization .
  • Molecular docking : Screens potential enzyme targets (e.g., hydrolases) by simulating interactions with the β-ketoamide motif .
  • MD simulations : Assess stability in aqueous environments, critical for drug delivery studies .

Q. How can contradictions in reported biological activity data be resolved?

Discrepancies in bioactivity (e.g., antimicrobial vs. inactive results) may arise from:

  • Purity variations : Impurities >5% can skew assays; validate via HPLC .
  • Assay conditions : Adjust pH (e.g., 7.4 for physiological relevance) and solvent (DMSO concentration <1%) to match target environments .
  • Structural analogs : Compare with derivatives (e.g., thiophene or pyrazole analogs) to isolate pharmacophore contributions .

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